molecular formula C12H10N2O2 B2601238 N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide CAS No. 2361656-09-7

N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide

Cat. No.: B2601238
CAS No.: 2361656-09-7
M. Wt: 214.224
InChI Key: FKWRMFJIZGHGOP-UHFFFAOYSA-N
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Description

N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide is a compound that features an oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide typically involves the formation of the oxazole ring followed by its attachment to the phenylprop-2-enamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminophenol with acetic anhydride can yield the oxazole ring, which is then further reacted with cinnamoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: Reduction reactions can target the double bonds in the prop-2-enamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can lead to saturated amides.

Scientific Research Applications

N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide is unique due to its specific structure, which combines the oxazole ring with a phenylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(1,2-oxazol-3-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-12(15)13-10-5-3-4-9(8-10)11-6-7-16-14-11/h2-8H,1H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWRMFJIZGHGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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